2-Amino-5-chloro-4-fluorophenol 2-Amino-5-chloro-4-fluorophenol
Brand Name: Vulcanchem
CAS No.: 1191063-34-9
VCID: VC0111335
InChI: InChI=1S/C6H5ClFNO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2
SMILES: C1=C(C(=CC(=C1F)Cl)O)N
Molecular Formula: C6H5ClFNO
Molecular Weight: 161.56

2-Amino-5-chloro-4-fluorophenol

CAS No.: 1191063-34-9

Cat. No.: VC0111335

Molecular Formula: C6H5ClFNO

Molecular Weight: 161.56

* For research use only. Not for human or veterinary use.

2-Amino-5-chloro-4-fluorophenol - 1191063-34-9

Specification

CAS No. 1191063-34-9
Molecular Formula C6H5ClFNO
Molecular Weight 161.56
IUPAC Name 2-amino-5-chloro-4-fluorophenol
Standard InChI InChI=1S/C6H5ClFNO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2
Standard InChI Key MYRPTNASDXYIQM-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1F)Cl)O)N

Introduction

Chemical Properties and Structure

2-Amino-5-chloro-4-fluorophenol belongs to the phenol family, which is known for its acidic properties due to the presence of a hydroxyl group attached to a benzene ring. The compound is particularly interesting due to its multiple functional groups, including an amino group, a chloro group, and a fluoro group, which confer unique chemical and biological properties.

Physical and Chemical Identifiers

The compound has a well-defined chemical identity as detailed in the following table:

PropertyValue
CAS Number1191063-34-9
Molecular FormulaC6H5ClFNO
Molecular Weight161.56 g/mol
IUPAC Name2-amino-5-chloro-4-fluorophenol
Standard InChIInChI=1S/C6H5ClFNO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2
Standard InChIKeyMYRPTNASDXYIQM-UHFFFAOYSA-N
SMILESC1=C(C(=CC(=C1F)Cl)O)N
PubChem Compound58343777

Table 1: Chemical Identifiers of 2-Amino-5-chloro-4-fluorophenol

Structural Characteristics

The structure of 2-Amino-5-chloro-4-fluorophenol features a benzene ring with four specifically positioned functional groups:

  • A hydroxyl group (OH) providing acidic properties characteristic of phenols

  • An amino group (NH2) at position 2, introducing basic properties

  • A chloro group (Cl) at position 5, acting as an electron-withdrawing substituent

  • A fluoro group (F) at position 4, further influencing the electronic distribution

This unique arrangement of electron-withdrawing groups (chlorine and fluorine) and electron-donating groups (hydroxyl and amino) creates a distinctive electronic environment that significantly influences the compound's chemical behavior and reactivity patterns.

StepStarting MaterialReagentsConditionsExpected Product
14-fluorophenolChlorine gas or sulfuryl chloride, water5-60°C, 15-60 minutes2-chloro-4-fluorophenol
22-chloro-4-fluorophenolNitration mixture (HNO₃/H₂SO₄)0-5°C, controlled conditions2-chloro-4-fluoro-5-nitrophenol
32-chloro-4-fluoro-5-nitrophenolIron in acetic acid or Pd/C with H₂0-100°C, 1-48 hours2-Amino-5-chloro-4-fluorophenol

Table 2: Proposed Synthesis Route for 2-Amino-5-chloro-4-fluorophenol Based on Related Compounds

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 2-Amino-5-chloro-4-fluorophenol, it is useful to compare it with structurally similar compounds.

Structural Analogues Comparison

CompoundCAS NumberMolecular FormulaKey Structural DifferenceDocumented Applications
2-Amino-5-chloro-4-fluorophenol1191063-34-9C6H5ClFNOTarget compoundResearch intermediate
2-Amino-6-chloro-4-fluorophenol260253-17-6C6H5ClFNOChlorine at position 6 instead of 5Synthesis of benzoxazole derivatives
2-Chloro-4-fluorophenolPatent compoundC6H4ClFOLacks amino groupSynthetic intermediate
2-Chloro-5-fluoro phenolResearch compoundC6H4ClFODifferent halogen positionsAntibacterial research
5-Bromo-2-chloro-4-fluorophenol148254-32-4C6H3BrClFOBromo instead of amino groupPharmaceutical research

Table 3: Comparison of 2-Amino-5-chloro-4-fluorophenol with Related Compounds

Reactivity Differences

The presence of the amino group in 2-Amino-5-chloro-4-fluorophenol, compared to its non-aminated analogues, likely confers different reactivity patterns:

  • Nucleophilicity: The amino group provides a nucleophilic site for reactions

  • Hydrogen Bonding: Additional hydrogen bonding capabilities compared to halogenated phenols without amino groups

  • pKa Differences: The amino group influences the acidity of the phenolic hydroxyl group

  • Coordination Chemistry: Potential for metal coordination through the amino nitrogen

These differences potentially make 2-Amino-5-chloro-4-fluorophenol useful for specific synthetic pathways where both halogen reactivity and amino functionality are required.

Research Gaps and Future Directions

Despite its unique structure and potential applications, there appear to be significant research gaps regarding 2-Amino-5-chloro-4-fluorophenol:

Recommended Research Directions

Future research on 2-Amino-5-chloro-4-fluorophenol might beneficially focus on:

  • Optimized Synthesis Routes: Development of efficient, scalable synthesis methods with high regioselectivity

  • Comprehensive Physical Characterization: Detailed studies of physical and spectroscopic properties

  • Biological Activity Screening: Investigation of potential antimicrobial, antiviral, or other biological activities

  • Structure-Activity Relationships: Comparison with isomers to establish structure-activity relationships

  • Novel Derivative Development: Exploration of chemical modifications to enhance specific properties or applications

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